Cas no 2227771-64-2 (rac-(1R,3R)-3-(1-ethyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid)

Technical Introduction: rac-(1R,3R)-3-(1-ethyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a pyrazole substituent, offering a structurally constrained framework with potential utility in medicinal chemistry and agrochemical applications. The compound's stereochemistry and rigid cyclopropane core enhance its binding affinity and metabolic stability, making it a valuable intermediate for designing bioactive molecules. The presence of the carboxylic acid group allows for further functionalization, facilitating derivatization into esters, amides, or salts. Its defined stereocenters and modular structure make it suitable for enantioselective synthesis and structure-activity relationship studies. This compound is particularly relevant in the development of targeted inhibitors or ligands due to its balanced lipophilicity and steric properties.
rac-(1R,3R)-3-(1-ethyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid structure
2227771-64-2 structure
Product Name:rac-(1R,3R)-3-(1-ethyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
CAS No:2227771-64-2
MF:C11H16N2O2
MW:208.256942749023
CID:6570754
PubChem ID:165837434
Update Time:2025-06-03

rac-(1R,3R)-3-(1-ethyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,3R)-3-(1-ethyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
    • EN300-1785266
    • 2227771-64-2
    • Inchi: 1S/C11H16N2O2/c1-4-13-7(5-6-12-13)8-9(10(14)15)11(8,2)3/h5-6,8-9H,4H2,1-3H3,(H,14,15)/t8-,9+/m1/s1
    • InChI Key: RQUVIGGAZPNPHK-BDAKNGLRSA-N
    • SMILES: OC([C@@H]1[C@@H](C2=CC=NN2CC)C1(C)C)=O

Computed Properties

  • Exact Mass: 208.121177757g/mol
  • Monoisotopic Mass: 208.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 55.1Ų

rac-(1R,3R)-3-(1-ethyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid Pricemore >>

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Additional information on rac-(1R,3R)-3-(1-ethyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid

Recent Advances in the Study of rac-(1R,3R)-3-(1-ethyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS: 2227771-64-2)

The compound rac-(1R,3R)-3-(1-ethyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS: 2227771-64-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel pyrazole-containing cyclopropane derivatives, which are of interest for their diverse pharmacological properties. The rac-(1R,3R) configuration of this compound has been particularly noted for its stereochemical complexity, which poses both challenges and opportunities in synthetic chemistry. Advances in asymmetric synthesis techniques have enabled more efficient production of enantiomerically pure forms, thereby enhancing its utility in drug discovery programs.

In terms of biological activity, preliminary in vitro studies have demonstrated that rac-(1R,3R)-3-(1-ethyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid exhibits moderate inhibitory effects on specific enzymatic targets involved in inflammatory pathways. These findings suggest its potential as a lead compound for the development of anti-inflammatory agents. Further mechanistic studies are underway to elucidate its mode of action and optimize its pharmacokinetic properties.

From a drug development perspective, the compound's stability and solubility profiles have been investigated to assess its suitability for formulation. Recent pharmacokinetic studies in animal models have shown promising bioavailability, although further optimization may be required to improve its metabolic stability. Collaborative efforts between academic and industrial researchers are currently focused on derivatizing this scaffold to enhance its therapeutic efficacy and reduce potential off-target effects.

In conclusion, rac-(1R,3R)-3-(1-ethyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid represents a promising chemical entity with multifaceted applications in medicinal chemistry. Ongoing research efforts are expected to yield more insights into its pharmacological potential and pave the way for its incorporation into novel therapeutic agents. Future studies should focus on expanding the structure-activity relationship (SAR) profile of this compound and exploring its interactions with biological targets at the molecular level.

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